

Application Notes and Protocols for Measuring BTK Inactivation by BMS-986195

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase critical for B-cell receptor (BCR) signaling and is a key therapeutic target in autoimmune diseases and B-cell malignancies.[1][2] BMS-986195 (branebrutinib) is a potent and highly selective oral covalent inhibitor of BTK.[1][3] It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.[1] These application notes provide detailed protocols for measuring the inactivation of BTK by BMS-986195 in various experimental settings.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo potency and pharmacokinetic parameters of BMS-986195.

Table 1: In Vitro Potency and Selectivity of BMS-986195

Parameter	Value	Cell/System	Reference
BTK IC50 (Biochemical)	0.1 nM	Recombinant Human BTK	[4][5]
BTK Inactivation (Human Whole Blood IC ₅₀)	5 nM	Human Whole Blood	[2]
BCR-stimulated CD69 Expression IC50	11 nM	Human Whole Blood	[2][4]
B-cell Proliferation IC50	<1 nM	B cells	[2]
CD86 Expression IC50	<1 nM	B cells	[2]
Calcium Flux IC50	7 nM	B cells	[2]
Selectivity over other kinases	>5,000-fold for over 240 kinases	Kinase Panel	[1][4]
Tec Family Kinase Selectivity	9- to 1,010-fold	Tec Family Kinases	[5]

Table 2: In Vivo BTK Occupancy and Pharmacokinetics of BMS-986195

Parameter	Species	Dose	Value	Reference
BTK Occupancy	Human	10 mg (single dose)	100%	[1][3]
BTK Occupancy Half-life	Human	Multiple doses	115–154 hours	[1][3]
T _{max}	Human	0.3-30 mg	~1 hour	[1][3]
Half-life (t1/2)	Human	0.3-30 mg	1.2–1.7 hours	[1][3]
Oral Bioavailability	Mouse	Not specified	100%	[4]
Oral Bioavailability	Rat	Not specified	74%	[4]
Oral Bioavailability	Cynomolgus Monkey	Not specified	46%	[4]
Oral Bioavailability	Dog	Not specified	81%	[4]

Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.

Click to download full resolution via product page

BTK Signaling Pathway and Inhibition by BMS-986195.

Experimental Protocols

Protocol 1: Biochemical BTK Kinase Assay (LanthaScreen® TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the direct inhibition of recombinant BTK by BMS-986195. The assay measures the phosphorylation of a substrate by BTK.

Workflow Diagram:

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebocontrolled trial in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safety, pharmacokinetics and pharmacodynamics of branebrutinib (BMS-986195), a covalent, irreversible inhibitor of Bruton's tyrosine kinase: Randomised phase I, placebocontrolled trial in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring BTK Inactivation by BMS-986195]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667193#measuring-btk-inactivation-with-bms-986195]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com